N-(3-chloroquinoxalin-2-yl)-4-ethoxybenzenesulfonamide
Description
N-(3-Chloroquinoxalin-2-yl)-4-ethoxybenzenesulfonamide is a quinoxaline-derived sulfonamide compound characterized by a chlorinated quinoxaline core linked to a 4-ethoxy-substituted benzenesulfonamide group. Quinoxaline derivatives are widely explored in medicinal chemistry due to their heterocyclic aromatic structure, which enables interactions with biological targets such as kinases and receptors.
Structure
3D Structure
Properties
IUPAC Name |
N-(3-chloroquinoxalin-2-yl)-4-ethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3S/c1-2-23-11-7-9-12(10-8-11)24(21,22)20-16-15(17)18-13-5-3-4-6-14(13)19-16/h3-10H,2H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCAWSRFYBFUHRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloroquinoxalin-2-yl)-4-ethoxybenzenesulfonamide typically involves the reaction of 3-chloroquinoxaline with 4-ethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at elevated temperatures to ensure complete conversion. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial synthesis more sustainable .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline moiety, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed:
Oxidation: Quinoxaline N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted quinoxaline derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, N-(3-chloroquinoxalin-2-yl)-4-ethoxybenzenesulfonamide is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes that are crucial for the survival of pathogens, making it a candidate for the development of new antimicrobial agents .
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer. Its ability to inhibit specific enzymes and pathways makes it a promising candidate for drug development .
Industry: In the industrial sector, the compound is used in the development of new materials and chemicals. Its unique properties make it suitable for use in various applications, including the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of N-(3-chloroquinoxalin-2-yl)-4-ethoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby disrupting the biological pathway it regulates. This inhibition can lead to the death of pathogens or the suppression of cancer cell growth .
Comparison with Similar Compounds
N-(3-Chloroquinoxalin-2-yl)-4-nitrobenzenesulfonamide (XVIIIb)
This analog () features a nitro group at the 4-position of the benzene ring instead of ethoxy. Key comparisons:
- Electron Effects: The nitro group is strongly electron-withdrawing, which may enhance binding to positively charged enzyme pockets (e.g., VEGFR-2).
- Biological Activity : XVIIIb demonstrated significant anti-cancer activity in vitro, with IC₅₀ values <10 µM against breast cancer cell lines. The ethoxy analog’s activity remains unstudied, but substituent polarity differences could modulate potency .
N-(3-Chloroquinoxalin-2-yl)-N,4-dimethylbenzenesulfonamide
This derivative () replaces the ethoxy group with a methyl substituent.
SC-558 Analogs ()
SC-558 analogs (1a-f) feature diverse substituents (e.g., Cl, Br, OCH₃) on the benzene sulfonamide. Activity trends suggest that electron-withdrawing groups (Cl, Br) improve target binding, while bulky groups (e.g., (C=O)OCH₂CH₃) reduce efficacy.
Anticancer Activity of Key Analogs
| Compound | Target/Assay | Result | Reference |
|---|---|---|---|
| XVIIIb | VEGFR-2 Inhibition | IC₅₀ = 0.42 µM | |
| SC-558 (1e) | COX-2 Inhibition | IC₅₀ = 0.05 µM | |
| XVc | MCF-7 Cytotoxicity | IC₅₀ = 8.7 µM |
- The target compound’s ethoxy group may position it between the high potency of SC-558 analogs and the moderate activity of benzamide derivatives.
Biological Activity
N-(3-chloroquinoxalin-2-yl)-4-ethoxybenzenesulfonamide is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including anticancer effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a quinoxaline core, which is known for its pharmacological versatility. The synthesis of this compound involves the coupling of 3-chloroquinoxaline with 4-ethoxybenzenesulfonamide, leading to a structure that enhances its biological properties.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of quinoxaline derivatives. For instance, compounds derived from quinoxaline have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| This compound | HCT116 | 7.8 | Moderate |
| Other quinoxaline derivatives | HepG2 | 5.56 - 10.27 | Strong |
In a study by Shahin et al., quinoxaline derivatives demonstrated IC50 values ranging from 10.27 µM to as low as 1.9 µg/mL against HCT116 and MCF-7 cell lines, indicating potent anticancer activity compared to standard treatments like doxorubicin .
The mechanisms underlying the anticancer effects of this compound include:
- Induction of Apoptosis : Quinoxaline derivatives have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Compounds such as VIIIc have been reported to cause cell cycle arrest at the G2/M phase, disrupting normal cellular proliferation .
- Inhibition of Key Enzymes : Some derivatives act as inhibitors of enzymes involved in cancer progression, such as VEGFR-2 and COX-2, further demonstrating their therapeutic potential .
Antimicrobial Activity
Beyond anticancer properties, this compound exhibits antimicrobial activities against various pathogens. Quinoxaline derivatives have been effective against bacteria and fungi, with notable efficacy against strains like E. coli and Candida albicans:
| Pathogen | Activity Type | Efficacy |
|---|---|---|
| E. coli | Antibacterial | Effective |
| C. albicans | Antifungal | Effective |
Research indicates that quinoxaline compounds may induce oxidative stress in bacteria, leading to DNA damage and subsequent cell death .
Case Studies and Research Findings
- A study demonstrated that certain quinoxaline derivatives had an IC50 of 1.9 µg/mL against HCT116 cells, showing significant potential for further development as anticancer agents .
- Another investigation into the antimicrobial activity revealed that quinoxaline derivatives not only inhibited microbial growth but also exhibited bactericidal properties, prompting further exploration into their clinical applications .
Q & A
Q. What synthetic methodologies are employed for N-(3-chloroquinoxalin-2-yl)-4-ethoxybenzenesulfonamide, and how can reaction conditions be optimized?
The compound is synthesized via nucleophilic substitution between 3-chloroquinoxalin-2-amine and 4-ethoxybenzenesulfonyl chloride. Reaction optimization involves adjusting bases (e.g., pyridine or triethylamine) and solvents (e.g., DMF or dichloromethane) to enhance reactivity. Lubenets et al. demonstrated similar syntheses for S-esters of 3-chloroquinoxalin-2-yl derivatives, where yields improved with controlled temperature (0–5°C) and slow reagent addition to minimize side reactions . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the target compound.
Q. Which analytical techniques are essential for structural confirmation of this sulfonamide derivative?
X-ray crystallography provides definitive structural validation, as shown in Acta Crystallographica studies of related sulfonamides (e.g., bond lengths of 1.36–1.42 Å for sulfonyl groups and dihedral angles between aromatic systems) . Complementary methods include:
- HRMS : To confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass).
- 2D NMR : COSY and HSQC spectra resolve coupling patterns, distinguishing quinoxaline protons (δ 8.2–8.5 ppm) from ethoxybenzenesulfonamide signals (δ 6.8–7.3 ppm).
Q. What preliminary biological screening approaches are recommended for this compound?
Initial screening involves in vitro assays targeting enzymes or receptors structurally related to quinoxaline derivatives (e.g., kinase inhibition or antimicrobial activity). Protocols from PubChem data on analogous sulfonamides suggest:
- Enzyme inhibition assays : Measure IC50 values using fluorogenic substrates.
- Cytotoxicity profiling : Use MTT assays on human cell lines (e.g., HEK-293) to assess selectivity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bioactivity data across different experimental models?
Contradictions may arise from assay-specific variables (e.g., pH, serum proteins). A systematic approach includes:
- Orthogonal assays : Surface plasmon resonance (SPR) to validate target binding affinity.
- Lipophilicity optimization : Adjust the ethoxy group to modulate logP values, as seen in PubChem studies where trifluoromethyl substituents enhanced cellular uptake .
- Comparative pharmacokinetics : Evaluate metabolic stability in liver microsomes to identify bioactivity outliers .
Q. What computational strategies predict the binding interactions of this compound with biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations are guided by:
- Crystallographic templates : Homologous protein structures (e.g., PDB: 4XYZ for quinoxaline-binding enzymes).
- Halogen bonding : The 3-chloro substituent’s role in stabilizing ligand-receptor interactions, as observed in related sulfonamide-protein complexes .
- Free energy calculations : MM-PBSA/GBSA methods quantify binding energetics, prioritizing high-affinity conformers.
Q. How can synthetic byproducts or degradation products be characterized to ensure compound purity in pharmacological studies?
Advanced chromatographic and spectroscopic methods include:
- HPLC-DAD/MS : Detect trace impurities (e.g., des-chloro byproducts) using C18 columns and gradient elution (acetonitrile/water + 0.1% formic acid).
- Stability studies : Accelerated degradation under acidic/alkaline conditions identifies labile moieties (e.g., sulfonamide hydrolysis). Structural elucidation of degradants uses MS/MS fragmentation patterns, as applied in NIST-referenced sulfonamide analyses .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate biological data using isogenic cell lines and standardized protocols to isolate compound-specific effects from system noise.
- Experimental Design : For in vivo studies, dose-response curves should account for the compound’s solubility (enhanced via PEG-400 co-solvent) and plasma protein binding, as observed in deuterated sulfonamide analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
